Hexabutyldisiloxane

Lipophilicity Partition coefficient Solvent selection

Hexabutyldisiloxane (bis-tributylsilyl ether; C₂₄H₅₄OSi₂; MW 414.86 g/mol) is a symmetric hexa-n-alkyldisiloxane belonging to the R₃Si–O–SiR₃ organosilicon family. Each silicon atom bears three n-butyl groups, giving the molecule a compact, highly branched aliphatic periphery around the central Si–O–Si linkage.

Molecular Formula C24H54OSi2
Molecular Weight 414.9 g/mol
CAS No. 2973-30-0
Cat. No. B3121940
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexabutyldisiloxane
CAS2973-30-0
Molecular FormulaC24H54OSi2
Molecular Weight414.9 g/mol
Structural Identifiers
SMILESCCCC[Si](CCCC)(CCCC)O[Si](CCCC)(CCCC)CCCC
InChIInChI=1S/C24H54OSi2/c1-7-13-19-26(20-14-8-2,21-15-9-3)25-27(22-16-10-4,23-17-11-5)24-18-12-6/h7-24H2,1-6H3
InChIKeyILNLDQNOQQYETQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hexabutyldisiloxane (CAS 2973-30-0) for Industrial Sourcing: Core Identity and Class Positioning


Hexabutyldisiloxane (bis-tributylsilyl ether; C₂₄H₅₄OSi₂; MW 414.86 g/mol) is a symmetric hexa-n-alkyldisiloxane belonging to the R₃Si–O–SiR₃ organosilicon family [1]. Each silicon atom bears three n-butyl groups, giving the molecule a compact, highly branched aliphatic periphery around the central Si–O–Si linkage. The compound is a colorless liquid at ambient temperature and is primarily employed as a synthetic intermediate, a silylating reagent, and a specialty solvent in organosilicon and polymer chemistry . Its computed logP of 9.69 and topological polar surface area (TPSA) of 9.2 Ų place it among the most lipophilic and least polar members of the short-chain hexaalkyldisiloxane series [1].

Why Hexabutyldisiloxane Cannot Be Swapped with Shorter-Chain or Phenyl Disiloxane Analogs in Research and Industrial Workflows


Within the R₃SiOSiR₃ class, the identity of the R group governs lipophilicity, steric encumbrance, thermal stability, and crystallization behavior. The n-butyl substituent in hexabutyldisiloxane provides a unique combination of high computed logP (9.69 versus 2.67 for hexamethyldisiloxane) and moderate steric bulk that is not replicated by methyl, ethyl, propyl, or phenyl analogs . A direct procurement swap to hexamethyldisiloxane (bp 101 °C, logP 2.67) would drastically alter solvent polarity, volatility, and partitioning behavior, while substitution with hexaphenyldisiloxane (mp ~225 °C, solid at room temperature) would completely change the physical-state handling requirements . The following quantitative evidence demonstrates precisely where hexabutyldisiloxane occupies a differentiated position in the alkyldisiloxane property continuum.

Hexabutyldisiloxane (CAS 2973-30-0) Quantitative Differentiation Evidence for Technical Procurement Decisions


Computed LogP as a Proxy for Lipophilicity: Hexabutyl- vs. Hexamethyl- vs. Hexaethyl-disiloxane

Hexabutyldisiloxane exhibits a computed logP of 9.69, representing a >7 log-unit increase in lipophilicity relative to hexamethyldisiloxane (logP 2.67) and a >5 log-unit increase relative to hexaethyldisiloxane (logP ~4.0, estimated from structure–property trends) . This difference in computed octanol–water partition coefficient means hexabutyldisiloxane is predicted to partition approximately 10⁷ times more favorably into a hydrophobic phase than its methyl analog. The logP value is derived from the Chemsrc database using the compound's SMILES structure and a consensus computational model .

Lipophilicity Partition coefficient Solvent selection

Molecular Weight and Boiling-Point Trend Positioning Among Hexa-n-alkyldisiloxanes

The molecular weight of hexabutyldisiloxane (414.86 g/mol) is 2.55× that of hexamethyldisiloxane (162.38 g/mol), 1.69× that of hexaethyldisiloxane (245.54 g/mol), and 1.25× that of hexapropyldisiloxane (~330.70 g/mol). Although experimental boiling point data for hexabutyldisiloxane are not available from authoritative databases, class-level extrapolation from the monotonic boiling point trend of the series (HMDSO: 101 °C → hexaethyldisiloxane: 231–233 °C → hexapropyldisiloxane: 278–280 °C) suggests a boiling point in the 320–360 °C range at atmospheric pressure [1][2]. This positions hexabutyldisiloxane as a substantially higher-boiling liquid than its C₁–C₃ analogs.

Volatility Thermal properties Distillation

GC-MS Fragmentation Fingerprint for Analytical Identification and Quality Control

The NIST Mass Spectral Library records a distinct electron-ionization (EI) GC-MS fragmentation pattern for hexabutyldisiloxane (NIST Number 279207) with a total of 179 peaks, dominated by m/z 301 (base peak), m/z 245 (second most abundant), and m/z 133 (third most abundant) [1]. This fragmentation signature is structurally diagnostic for the tributylsilyl moiety and differs from the fragmentation patterns of hexamethyldisiloxane (dominant peaks at m/z 147, 73, 66) and hexaethyldisiloxane, enabling unambiguous identification in reaction monitoring and purity assessment workflows.

GC-MS Analytical chemistry Quality control

Steric Bulk Differentiation: n-Butyl vs. Methyl, Ethyl, and Phenyl Substituents in Disiloxane Scaffolds

The tributylsilyl (–Si(n-C₄H₉)₃) group in hexabutyldisiloxane provides significantly greater steric demand than trimethylsilyl (–Si(CH₃)₃) and triethylsilyl (–Si(C₂H₅)₃) groups, as evidenced by the structural studies of sterically overloaded disiloxanes and disilazanes where tert-butyl-substituted analogs [(tBu₃Si)₂O] are described as 'the most sterically overloaded disiloxanes prepared to date' [1]. The n-butyl derivative occupies an intermediate steric position between the triethyl and tri-tert-butyl extremes, offering processable steric protection without the extreme synthetic difficulty associated with the hexa-tert-butyl analog, which is prepared in only 38% yield via specialized routes [1].

Steric hindrance Protecting group chemistry Organosilicon synthesis

Computed Polar Surface Area Comparison: Minimal Polarity Across the Disiloxane Series

Hexabutyldisiloxane has a computed topological polar surface area (TPSA) of 9.2 Ų, which is identical to that of hexamethyldisiloxane (PSA 9.23 Ų) because TPSA is dominated by the single Si–O–Si oxygen atom and is essentially independent of the alkyl substituent identity [1]. However, when combined with the logP differential, hexabutyldisiloxane achieves an exceptionally high logP/PSA ratio of ~1.05, compared to ~0.29 for hexamethyldisiloxane, indicating far greater hydrophobicity per unit of polar surface area [1].

Polar surface area Membrane permeability Non-polar solvent

Synthetic Utility: Hexabutyldisiloxane as a Precursor to Tributylsilyl Methacrylate Monomers

A documented synthetic route converts methacrylic acid and tributyl(methoxy)silane to tri-n-butylsilyl methacrylate, with hexabutyldisiloxane formed as a co-product [1]. This positions hexabutyldisiloxane within a commercially relevant methacrylate monomer synthesis pathway that has been explored for self-polishing antifouling coatings. The tributylsilyl methacrylate route is specifically associated with hexabutyldisiloxane formation; the corresponding methyl or ethyl disiloxanes would arise from different trialkylsilane precursors and exhibit different co-product properties [2].

Silyl methacrylate Polymer chemistry Self-polishing coatings

High-Value Application Scenarios for Hexabutyldisiloxane (CAS 2973-30-0) Based on Differentiated Property Evidence


Non-Polar, High-Boiling Reaction Medium for Water-Sensitive Organometallic Chemistry

Hexabutyldisiloxane's computed logP of 9.69 and TPSA of 9.2 Ų (logP/PSA ratio ~1.05) [1] make it a candidate as a non-polar, aprotic solvent for reactions requiring rigorous exclusion of water, such as Grignard reactions, organolithium chemistry, or transition-metal-catalyzed cross-couplings at elevated temperatures. Its predicted boiling point >320 °C (class-level inference from the hexaalkyldisiloxane series) provides a substantially higher thermal ceiling than hexamethyldisiloxane (bp 101 °C) or hexaethyldisiloxane (bp 231–233 °C), enabling reactions at temperatures where shorter-chain disiloxanes would reflux or evaporate. Researchers should verify the experimental boiling point of their specific lot before designing high-temperature protocols.

Analytical Reference Standard for GC-MS Identification of Tributylsilyl-Containing Compounds

The NIST-documented GC-MS fingerprint of hexabutyldisiloxane (NIST #279207; base peak m/z 301, 179 total peaks) [1] provides a definitive analytical reference for laboratories performing GC-MS characterization of tributylsilyl derivatives. When tributylsilyl protecting groups or tributylsilyl methacrylate monomers are used in synthesis, hexabutyldisiloxane is a frequent byproduct or hydrolysis product; its characteristic mass spectrum serves as a diagnostic marker for reaction monitoring, purity assessment, and contaminant identification. Procurement of a characterized reference sample of hexabutyldisiloxane is recommended for any laboratory that routinely handles tributylsilyl chemistry.

Sterically Demanding Silylating Agent for Alcohol Protection in Multi-Step Organic Synthesis

The tributylsilyl group, as delivered by hexabutyldisiloxane or its derived silyl chlorides, offers greater steric protection than trimethylsilyl or triethylsilyl groups while remaining far more synthetically accessible than the tri-tert-butylsilyl analog, which requires specialized multi-step synthesis with <40% yield [1]. For synthetic sequences requiring selective protection of primary alcohols in the presence of secondary alcohols, or for stability under mildly acidic conditions where TMS ethers would cleave, hexabutyldisiloxane-derived tributylsilyl ethers provide a differentiated steric and stability profile. This application leverages the intermediate steric position of the n-butyl substituent between the minimally hindering methyl and the prohibitively bulky tert-butyl extremes.

Tributylsilyl Methacrylate Monomer Production for Marine Antifouling Polymer Research

Hexabutyldisiloxane is specifically identified as the disiloxane co-product in the synthesis of tri-n-butylsilyl methacrylate from methacrylic acid and tributyl(methoxy)silane [1]. This monomer class has been investigated for self-polishing copolymer (SPC) antifouling coatings, where controlled hydrolysis of the silyl ester releases the bioactive moiety. Researchers developing non-toxic, silyl-based antifouling polymers should source hexabutyldisiloxane as both a reference standard for reaction monitoring and as a model compound for studying the hydrolytic stability and release kinetics of the tributylsilyl ester linkage under marine conditions.

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